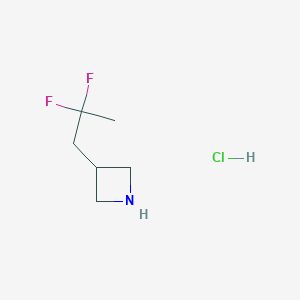

3-(2,2-Difluoropropyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(2,2-difluoropropyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-6(7,8)2-5-3-9-4-5;/h5,9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZDAGXLDDPWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNC1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,2-Difluoropropyl)azetidine hydrochloride involves several steps, starting with the preparation of the azetidine ring and subsequent introduction of the 2,2-difluoropropyl group. One common synthetic route includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,3-diaminopropane.

Introduction of 2,2-Difluoropropyl Group: The 2,2-difluoropropyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2-difluoropropyl bromide.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(2,2-Difluoropropyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the 2,2-difluoropropyl group, leading to the formation of substituted products.

Scientific Research Applications

3-(2,2-Difluoropropyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves this compound.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoropropyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Fluorinated Azetidine Derivatives

Azetidine-based fluorinated compounds are critical building blocks in drug discovery. Key comparisons include:

- 3-Fluoroazetidine hydrochloride (CAS 617718-46-4): Features a single fluorine atom directly on the azetidine ring. Its similarity score to the target compound is 0.81, indicating structural and functional parallels .

- 3-(Trifluoromethyl)azetidine hydrochloride (CAS 1221272-90-7) : Substituted with a CF₃ group, this compound exhibits higher electronegativity and steric bulk than the target’s difluoropropyl chain. The trifluoromethyl group significantly increases lipophilicity (LogP) but may reduce aqueous solubility .

- 3-(Fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6): Contains a monofluorinated methyl group, offering a balance between lipophilicity and polarity. Its simpler structure may enhance synthetic accessibility compared to the difluoropropyl analog .

Non-Azetidine Fluorinated Amines

Compounds with alternative ring systems or linear structures highlight the impact of ring size and fluorine placement:

- 2,2-Difluoropropan-1-amine hydrochloride (CAS 868241-48-9): A linear amine with a 2,2-difluoropropyl chain.

- 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) : A five-membered ring analog. The larger ring reduces strain, increasing stability but decreasing reactivity compared to azetidine derivatives. Its lower similarity score (0.69) underscores the importance of ring size in pharmacological activity .

- 3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride (CAS 1523606-39-4): A cyclobutane-based fluorinated amine. The rigid, non-aromatic ring system and methyl substitution create distinct electronic and steric profiles compared to azetidine derivatives .

Role of Substituent Position and Fluorination Pattern

- Fluorine Count : The target compound’s two fluorine atoms on the propyl chain balance lipophilicity and polarity, whereas trifluoromethyl (CF₃) or cyclopropyl substituents (e.g., 3-(1-phenylcyclopropyl)azetidine hydrochloride) introduce greater hydrophobicity .

- Substituent Geometry: The 2,2-difluoropropyl group’s branched structure may hinder rotational freedom compared to linear chains (e.g., 2-(N,N-diethylamino)ethyl chloride hydrochloride), influencing binding kinetics .

Data Tables and Research Findings

Table 1. Key Structural and Functional Comparisons

| Compound Name | CAS RN | Molecular Formula | Fluorine Substituent | Ring Size | Similarity Score | Key Properties |

|---|---|---|---|---|---|---|

| 3-(2,2-Difluoropropyl)azetidine hydrochloride | N/A | C₆H₁₃ClF₂N* | 2,2-difluoropropyl | 4 | N/A | High rigidity, moderate LogP |

| 3-Fluoroazetidine hydrochloride | 617718-46-4 | C₃H₇ClFN | C-3 fluorine | 4 | 0.81 | Reduced basicity, enhanced permeability |

| 2,2-Difluoropropan-1-amine hydrochloride | 868241-48-9 | C₃H₈ClF₂N | Linear difluoropropyl | N/A | 0.81 | Flexible backbone, lower selectivity |

| 3,3-Difluoropyrrolidine hydrochloride | 163457-23-6 | C₄H₈ClF₂N | C-3,3 fluorines | 5 | 0.69 | Increased stability, lower reactivity |

| 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | C₄H₇ClF₃N | CF₃ group | 4 | N/A | High LogP, steric hindrance |

*Inferred molecular formula based on structural analysis.

Biological Activity

3-(2,2-Difluoropropyl)azetidine hydrochloride, a compound characterized by its unique azetidine ring and difluoropropyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of 3-(2,2-Difluoropropyl)azetidine hydrochloride typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine ring can be synthesized through cyclization reactions using precursors such as 1,3-diaminopropane.

- Introduction of the 2,2-Difluoropropyl Group : This is achieved via nucleophilic substitution reactions, often employing reagents like 2,2-difluoropropyl bromide.

- Formation of Hydrochloride Salt : The final step involves converting the free base to its hydrochloride salt through treatment with hydrochloric acid.

The compound's structure enhances its reactivity due to the presence of the azetidine nitrogen, which can participate in various nucleophilic substitution reactions. The difluoropropyl group also allows for electrophilic reactions due to the electron-withdrawing nature of fluorine atoms.

3-(2,2-Difluoropropyl)azetidine hydrochloride has been identified as a selective estrogen receptor modulator (SERM). Its unique structure enables effective interaction with estrogen receptors (ER), particularly ERα, which is crucial for the treatment of estrogen receptor-positive (ER+) breast cancers. The difluoropropyl substituent significantly enhances binding affinity and selectivity towards specific receptor subtypes .

Therapeutic Applications

- Cancer Treatment : Due to its action as a SERM, this compound shows promise in modulating estrogen receptor activity, potentially offering therapeutic benefits in conditions such as breast cancer. Studies indicate that compounds with similar structures often exhibit varying degrees of potency against different estrogen receptor variants.

- Enzyme Inhibition Studies : The compound's structural features make it suitable for studies involving enzyme inhibition and protein-ligand interactions. Its ability to modulate biological pathways suggests potential applications in drug development targeting various diseases.

Comparative Analysis with Similar Compounds

Comparative studies highlight the distinct biological activity profiles of 3-(2,2-Difluoropropyl)azetidine hydrochloride against other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Difluoromethyl)azetidine hydrochloride | Azetidine ring with difluoromethyl group | Different biological activity profile |

| 2,2-Difluoropropane-1,3-diamine | Aliphatic amine structure | Lacks azetidine ring; primarily used in synthesis |

| 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride | Azetidine ring with phenoxy substituent | Focused on different receptor interactions |

The uniqueness of 3-(2,2-Difluoropropyl)azetidine hydrochloride lies in its specific fluorinated substituent and azetidine framework, contributing to distinctive pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that 3-(2,2-Difluoropropyl)azetidine hydrochloride effectively inhibits the proliferation of ER+ breast cancer cell lines by modulating estrogen receptor activity. The compound showed a dose-dependent response in cell viability assays .

- In Vivo Models : In animal models, this compound exhibited significant tumor regression effects when administered in appropriate doses, indicating its potential efficacy as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-difluoropropyl)azetidine hydrochloride, and how do they compare in yield and purity?

- Methodological Answer : A practical approach involves nucleophilic substitution of azetidine precursors with fluorinated alkyl halides. For example, reacting Boc-protected azetidine with 2,2-difluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl-mediated deprotection yields the hydrochloride salt. Yields (~60-75%) depend on reaction time and temperature optimization. Purity can be enhanced via recrystallization in ethanol/water mixtures . Fluorinated intermediates, such as 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9), suggest similar fluorination strategies .

Q. Which spectroscopic techniques are critical for characterizing 3-(2,2-difluoropropyl)azetidine hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.0 ppm) and difluoropropyl CF₂ groups (δ 110–120 ppm in ¹⁹F NMR).

- FT-IR : Confirm N–H stretching (~3200 cm⁻¹) and C–F vibrations (~1150 cm⁻¹).

- LC-MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]⁺, with mass matching the molecular formula (C₆H₁₁F₂N·HCl).

- Elemental Analysis : Validate stoichiometry (e.g., %Cl calculated vs. observed) .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers. Periodic Karl Fischer titration monitors moisture content. Degradation products (e.g., free base or oxidized azetidine) can be detected via HPLC with UV/Vis at 210 nm .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues when introducing fluorinated groups to azetidine derivatives?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. For 3-substituted azetidines, pre-functionalization via Buchwald-Hartwig coupling or directed ortho-metalation ensures precise positioning. Computational modeling (DFT) predicts favorable sites for fluorination. Experimental validation using ¹⁹F NMR tracks reaction progress .

Q. How do structural modifications (e.g., difluoropropyl vs. fluoromethyl substituents) impact biological activity?

- Methodological Answer : Fluorine’s electronegativity alters lipophilicity (logP) and metabolic stability. Compare 3-(2,2-difluoropropyl)azetidine hydrochloride with analogs like 3-(fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-6) in vitro. Assay cytochrome P450 inhibition and plasma stability. Fluoropropyl groups enhance membrane permeability but may reduce solubility .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Cross-validate using orthogonal techniques:

- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (95:5 to 5:95 gradient).

- Ion Chromatography : Quantify chloride counterion content.

- NMR Purity : Integrate impurity peaks (e.g., residual solvents) against the target signal. Adjust synthetic protocols if discrepancies exceed ±2% .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. For example, replacing THF with 2-MeTHF improves yield by 15% in analogous azetidine syntheses. Monitor byproducts (e.g., dimerized azetidines) via LC-MS and adjust stoichiometry .

Contradictions and Limitations in Existing Data

- Fluorination Efficiency : reports higher yields (70-80%) for fluoromethyl derivatives compared to difluoropropyl analogs (~60%), possibly due to steric hindrance.

- Stability Data : Safety data sheets (SDS) for related compounds (e.g., 2,3-dihydrofuran) emphasize flammability risks but lack specifics on azetidine hydrochloride decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.